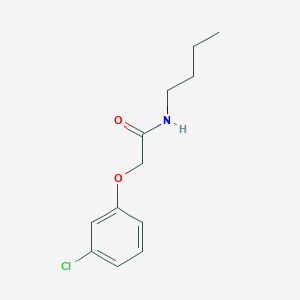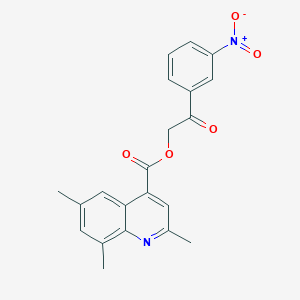![molecular formula C21H14ClNO6 B4718353 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate](/img/structure/B4718353.png)
4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate
Overview
Description
4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as NPC 1161B and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate involves its ability to bind to the active site of MMPs and cathepsins, thereby inhibiting their activity. This leads to a decrease in the degradation of extracellular matrix proteins and other substrates, which can have various effects on cell behavior and tissue function.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate can have various biochemical and physiological effects depending on the specific biological system being studied. For example, it has been shown to inhibit tumor cell invasion and metastasis, reduce inflammation and tissue damage in animal models of arthritis and asthma, and improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate in lab experiments is its specificity for MMPs and cathepsins, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of this compound is its potential toxicity and off-target effects, which must be carefully evaluated in each experimental system.
Future Directions
There are many potential future directions for research involving 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate. Some possible areas of investigation include:
1. Development of more potent and selective inhibitors of MMPs and cathepsins based on the structure of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate.
2. Investigation of the role of MMPs and cathepsins in various disease processes and the potential for targeting these enzymes as a therapeutic strategy.
3. Evaluation of the potential toxicity and side effects of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate in different experimental systems and the development of safer and more effective inhibitors.
4. Investigation of the potential use of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate as a diagnostic tool for detecting MMP and cathepsin activity in various disease states.
5. Exploration of the potential for using 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate as a tool for studying the role of MMPs and cathepsins in various biological processes, such as tissue remodeling, angiogenesis, and immune function.
Scientific Research Applications
4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cathepsins, which are involved in various physiological and pathological processes such as tissue remodeling, inflammation, and cancer.
properties
IUPAC Name |
[4-(4-chlorophenoxy)carbonylphenyl]methyl 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO6/c22-16-9-11-17(12-10-16)29-20(24)15-7-5-14(6-8-15)13-28-21(25)18-3-1-2-4-19(18)23(26)27/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKBCNUOFUTHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4718272.png)
![isobutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4718289.png)
![1-benzyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4718297.png)


![1-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4718327.png)
![N-1,3-benzodioxol-5-yl-N'-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4718330.png)
amine oxalate](/img/structure/B4718338.png)

![4-methyl-3,5-bis(4-methylphenyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B4718348.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4718356.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718362.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B4718370.png)